1-(4-(Trifluoromethyl)phenyl)but-3-en-1-amine hydrochloride
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Overview
Description
1-(4-(Trifluoromethyl)phenyl)but-3-en-1-amine hydrochloride is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a butenylamine chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Trifluoromethyl)phenyl)but-3-en-1-amine hydrochloride typically involves the trifluoromethylation of a suitable precursor. One common method involves the reaction of 4-(trifluoromethyl)benzylamine with but-3-en-1-amine under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound in bulk while maintaining quality standards .
Chemical Reactions Analysis
Types of Reactions
1-(4-(Trifluoromethyl)phenyl)but-3-en-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce different amine derivatives .
Scientific Research Applications
1-(4-(Trifluoromethyl)phenyl)but-3-en-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as enhanced stability and reactivity
Mechanism of Action
The mechanism of action of 1-(4-(Trifluoromethyl)phenyl)but-3-en-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzylamine: Shares the trifluoromethyl group but differs in the rest of the structure.
1-(4-(Trifluoromethyl)phenyl)ethanamine: Similar structure but with an ethanamine chain instead of butenylamine.
4-(Trifluoromethyl)phenylhydrazine hydrochloride: Contains the trifluoromethyl group and phenyl ring but with a hydrazine moiety
Uniqueness
1-(4-(Trifluoromethyl)phenyl)but-3-en-1-amine hydrochloride is unique due to its specific combination of the trifluoromethyl group and the butenylamine chain. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C11H13ClF3N |
---|---|
Molecular Weight |
251.67 g/mol |
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]but-3-en-1-amine;hydrochloride |
InChI |
InChI=1S/C11H12F3N.ClH/c1-2-3-10(15)8-4-6-9(7-5-8)11(12,13)14;/h2,4-7,10H,1,3,15H2;1H |
InChI Key |
ADVZWGNTMFBRCP-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(C1=CC=C(C=C1)C(F)(F)F)N.Cl |
Origin of Product |
United States |
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